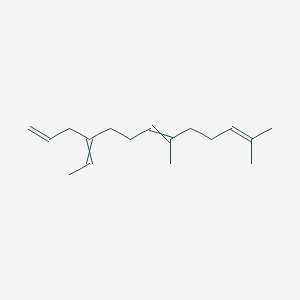
4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene is an organic compound with the molecular formula C17H28 . It is a hydrocarbon consisting of 17 carbon atoms and 28 hydrogen atoms. This compound is characterized by its unique structure, which includes multiple double bonds and methyl groups.
Preparation Methods
The synthesis of 4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene can be achieved through various synthetic routes. One common method involves the use of alkenes and alkynes as starting materials. The reaction conditions typically include the use of catalysts such as palladium or platinum to facilitate the formation of the desired product. Industrial production methods may involve large-scale catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Scientific Research Applications
4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple double bonds and methyl groups allow it to participate in various chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene can be compared with other similar compounds, such as:
4-Methylidene-8,12-dimethyltrideca-1,7,11-triene: This compound has a similar structure but with a different substitution pattern.
4-Ethylidene-8,12-dimethylpentadeca-1,7,11-triene: This compound has a longer carbon chain, leading to different chemical properties.
4-Ethylidene-8,12-dimethyltrideca-1,7,11-tetraene: This compound has an additional double bond, affecting its reactivity and stability.
Properties
CAS No. |
175390-78-0 |
|---|---|
Molecular Formula |
C17H28 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
4-ethylidene-8,12-dimethyltrideca-1,7,11-triene |
InChI |
InChI=1S/C17H28/c1-6-10-17(7-2)14-9-13-16(5)12-8-11-15(3)4/h6-7,11,13H,1,8-10,12,14H2,2-5H3 |
InChI Key |
KXGOOIXNTBYJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CCC=C(C)CCC=C(C)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















